1H-Pyrrole-2,3-dione, 4-benzoyl-1-ethyl-5-phenyl-
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Overview
Description
1H-Pyrrole-2,3-dione, 4-benzoyl-1-ethyl-5-phenyl- is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by the presence of a benzoyl group at the 4-position, an ethyl group at the 1-position, and a phenyl group at the 5-position of the pyrrole ring.
Preparation Methods
The synthesis of 1H-Pyrrole-2,3-dione, 4-benzoyl-1-ethyl-5-phenyl- can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles . Industrial production methods often employ metal-catalyzed reactions, such as the use of ruthenium-based pincer-type catalysts for dehydrogenative alcohol functionalization .
Chemical Reactions Analysis
1H-Pyrrole-2,3-dione, 4-benzoyl-1-ethyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1H-Pyrrole-2,3-dione, 4-benzoyl-1-ethyl-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the production of rubber chemicals as an anti-reversion agent.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,3-dione, 4-benzoyl-1-ethyl-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1H-Pyrrole-2,3-dione, 4-benzoyl-1-ethyl-5-phenyl- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-: This compound has a methylphenyl group instead of a benzoyl group.
1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl-: This compound has an ethyl and a methyl group at different positions on the pyrrole ring.
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: This compound has a methylenedi-phenylene group, making it structurally distinct.
The uniqueness of 1H-Pyrrole-2,3-dione, 4-benzoyl-1-ethyl-5-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61350-45-6 |
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Molecular Formula |
C19H15NO3 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
4-benzoyl-1-ethyl-5-phenylpyrrole-2,3-dione |
InChI |
InChI=1S/C19H15NO3/c1-2-20-16(13-9-5-3-6-10-13)15(18(22)19(20)23)17(21)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
InChI Key |
SMXPEMRIAQZFPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=O)C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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